molecular formula C6H6N6O2 B020092 Temozolomide-d3 CAS No. 208107-14-6

Temozolomide-d3

Cat. No.: B020092
CAS No.: 208107-14-6
M. Wt: 197.17 g/mol
InChI Key: BPEGJWRSRHCHSN-FIBGUPNXSA-N
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Description

Temozolomide-d3 is a deuterated form of temozolomide, an alkylating agent used primarily in the treatment of brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. The deuterated version, this compound, contains three deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.

Mechanism of Action

Target of Action

Temozolomide-d3 primarily targets the DNA of cancer cells . It acts as an alkylating agent, delivering a methyl group to purine bases of DNA, specifically O6-guanine, N7-guanine, and N3-adenine . These bases play a crucial role in DNA replication and transcription, and their methylation disrupts these processes, leading to cell death .

Mode of Action

This compound interacts with its targets by undergoing spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH to liberate a highly reactive methyl diazonium cation . This cation is capable of methylating various residues on adenosine and guanine bases, leading to DNA lesions and eventual apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA replication. The methylation of guanine and adenine bases by this compound leads to the formation of DNA lesions . These lesions can cause errors during DNA replication, leading to the activation of the cell’s DNA repair mechanisms. If the damage is too severe and cannot be repaired, the cell undergoes programmed cell death, or apoptosis .

Pharmacokinetics

This compound exhibits linear and reproducible pharmacokinetics . It is rapidly absorbed (mean T 1 h) and eliminated (mean t max 1/2 = 1.8 h) . The drug is well-tolerated and produces a non-cumulative, transient myelosuppression . The most common non-hematological toxicities are mild to moderate nausea and vomiting .

Result of Action

The molecular effect of this compound is the induction of DNA lesions, which can lead to errors in DNA replication and transcription . On a cellular level, these errors can trigger apoptosis, leading to a reduction in the number of cancer cells . Clinical activity has been observed against several advanced cancers, including malignant glioma and metastatic melanoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the drug’s action . Hypoxia and redox conditions within the tumor microenvironment can influence the drug’s efficacy . Additionally, the expression of certain proteins, such as O6-methylguanine-DNA methyltransferase (MGMT), can confer resistance to this compound .

Biochemical Analysis

Biochemical Properties

Temozolomide-d3, like its parent compound Temozolomide, acts by delivering a methyl group to purine bases of DNA, specifically O6-guanine, N7-guanine, and N3-adenine . This methylation damages the DNA and triggers cell death . The process involves various enzymes and proteins, including O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that removes the added methyl group and thus can confer resistance to this compound .

Cellular Effects

This compound affects various types of cells and cellular processes. In malignant glioma cells, it has been shown to reduce cell viability . It influences cell function by disrupting DNA replication, which can lead to cell cycle arrest and apoptosis . This compound can also affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into a cytotoxic metabolite that can methylate DNA . This methylation, particularly at the O6 position of guanine, is problematic for the cell because it mispairs with thymine during DNA replication. The resulting O6-methylguanine:thymine pairs are recognized by the mismatch repair system, which triggers a cycle of futile repair attempts leading to DNA double-strand breaks and cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in studies of malignant glioma cell lines, the IC50 value (the concentration of drug needed to inhibit cell growth by 50%) increased over time, suggesting that the cells were becoming more resistant to the drug .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. A study found that Temozolomide prolonged survival in models of glioma, and this effect was dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes, and its primary metabolites are 5-aminoimidazole-4-carboxamide (AIC) and MTIC . These metabolites can further interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner similar to Temozolomide. It can cross the blood-brain barrier, which makes it effective in treating brain tumors . Within cells, it is distributed in the cytoplasm and can enter the nucleus where it exerts its cytotoxic effects .

Subcellular Localization

This compound, like Temozolomide, is found in both the cytoplasm and the nucleus of cells . Its ability to enter the nucleus is crucial for its function, as this is where it interacts with DNA to exert its cytotoxic effects . The subcellular localization of this compound can influence its activity and function, and any changes in this localization could potentially affect its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Temozolomide-d3 involves the incorporation of deuterium atoms into the temozolomide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated acids.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Temozolomide-d3 undergoes various chemical reactions, including:

    Hydrolysis: this compound is hydrolyzed in vivo to form the active metabolite 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide.

    Alkylation: The compound acts as an alkylating agent, transferring methyl groups to DNA bases.

Common Reagents and Conditions

    Hydrolysis: This reaction occurs under physiological conditions, typically at neutral or slightly basic pH.

    Alkylation: The alkylation reaction involves the transfer of methyl groups to DNA bases, primarily guanine.

Major Products Formed

    5-(3-methyltriazen-1-yl)imidazole-4-carboxamide: The active metabolite formed through hydrolysis.

    Methylated DNA bases: Formed through the alkylation reaction, leading to DNA damage and apoptosis of cancer cells.

Scientific Research Applications

Temozolomide-d3 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterated form is used to study the pharmacokinetics and metabolic pathways of temozolomide, providing insights into its absorption, distribution, metabolism, and excretion.

    Mechanistic Studies: Researchers use this compound to investigate the mechanism of action of temozolomide, including its interactions with DNA and the resulting cellular responses.

    Drug Development: The compound is used in the development of new anticancer agents, helping to optimize the efficacy and safety profiles of potential drugs.

    Biological Research: this compound is used in studies involving cancer cell lines and animal models to understand its effects on tumor growth and progression.

Comparison with Similar Compounds

Temozolomide-d3 can be compared with other similar compounds, such as:

    Temozolomide: The non-deuterated form, which is widely used in clinical settings for the treatment of brain tumors.

    Dacarbazine: Another alkylating agent used in cancer treatment, which shares a similar mechanism of action with temozolomide.

    Procarbazine: An alkylating agent used in the treatment of Hodgkin’s lymphoma and other cancers, with a similar mode of action.

Uniqueness

The uniqueness of this compound lies in its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and half-life of the compound, providing valuable information for drug development and optimization.

By understanding the detailed properties and applications of this compound, researchers can gain valuable insights into its potential as an anticancer agent and its role in advancing cancer treatment.

Properties

IUPAC Name

4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEGJWRSRHCHSN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2N=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440717
Record name Temozolomide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208107-14-6
Record name Temozolomide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 208107-14-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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